![molecular formula C32H38O2 B12572646 1,1'-Binaphthalene, 2,2'-bis(hexyloxy)- CAS No. 199009-48-8](/img/structure/B12572646.png)
1,1'-Binaphthalene, 2,2'-bis(hexyloxy)-
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Overview
Description
1,1’-Binaphthalene, 2,2’-bis(hexyloxy)- is a chemical compound that belongs to the binaphthalene family This compound is characterized by the presence of two naphthalene units connected at the 1 and 1’ positions, with hexyloxy groups attached at the 2 and 2’ positions
Preparation Methods
The synthesis of 1,1’-Binaphthalene, 2,2’-bis(hexyloxy)- typically involves the following steps:
Starting Materials: The synthesis begins with 1,1’-binaphthalene and hexyloxy reagents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production: Industrial production methods may involve large-scale reactions in reactors with precise temperature and pressure control to ensure high yield and purity of the final product
Chemical Reactions Analysis
1,1’-Binaphthalene, 2,2’-bis(hexyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The hexyloxy groups can be substituted with other functional groups using appropriate reagents and conditions. .
Scientific Research Applications
1,1’-Binaphthalene, 2,2’-bis(hexyloxy)- has several scientific research applications:
Chemistry: It is used as a ligand in asymmetric synthesis and catalysis, providing chiral environments for various reactions
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of advanced materials, such as organic semiconductors and liquid crystals
Mechanism of Action
The mechanism of action of 1,1’-Binaphthalene, 2,2’-bis(hexyloxy)- involves its interaction with molecular targets and pathways:
Chiral Environment: The compound creates a chiral environment that can influence the stereochemistry of reactions.
Coordination Chemistry: It acts as a ligand, coordinating with metal ions to form complexes that catalyze various reactions.
Electron Donating Groups: The hexyloxy groups serve as electron-donating groups, affecting the compound’s reactivity and stability
Comparison with Similar Compounds
1,1’-Binaphthalene, 2,2’-bis(hexyloxy)- can be compared with other similar compounds:
1,1’-Bi-2-naphthol (BINOL): BINOL is another binaphthalene derivative widely used as a chiral ligand in asymmetric synthesis. Unlike 1,1’-Binaphthalene, 2,2’-bis(hexyloxy)-, BINOL has hydroxyl groups instead of hexyloxy groups.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): BINAP is a well-known chiral ligand used in various catalytic reactions.
Properties
CAS No. |
199009-48-8 |
---|---|
Molecular Formula |
C32H38O2 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-hexoxy-1-(2-hexoxynaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C32H38O2/c1-3-5-7-13-23-33-29-21-19-25-15-9-11-17-27(25)31(29)32-28-18-12-10-16-26(28)20-22-30(32)34-24-14-8-6-4-2/h9-12,15-22H,3-8,13-14,23-24H2,1-2H3 |
InChI Key |
NWEYKRGYDQZELF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCCCCCC |
Origin of Product |
United States |
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